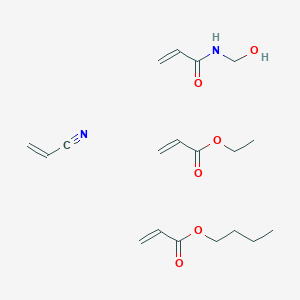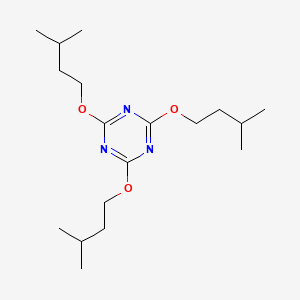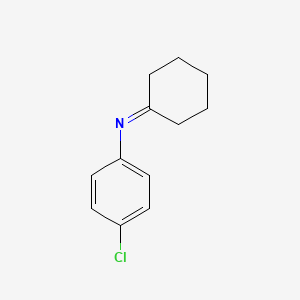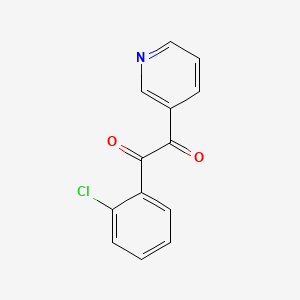
R(+)-Thiopental sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R(+)-Thiopental sodium: is a barbiturate derivative used primarily as an intravenous anesthetic. It is known for its rapid onset and short duration of action, making it suitable for inducing anesthesia before the administration of other anesthetic agents. The compound is also used for hypnosis, control of convulsive states, and reducing intracranial pressure in neurosurgical patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium involves the reaction of thiourea with an alkyl halide in a nucleophilic substitution reaction (SN2). This process forms an intermediate isothiouronium salt, which is then hydrolyzed to produce the thiol .
Industrial Production Methods: Industrial production of thiopental sodium typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of sodium hydrosulfide and alkyl halides .
Análisis De Reacciones Químicas
Types of Reactions: Thiopental sodium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Thiopental can be reduced under specific conditions.
Substitution: Thiopental can undergo nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Reduced thiopental derivatives.
Substitution: Thioethers
Aplicaciones Científicas De Investigación
Chemistry: Thiopental sodium is used in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: In biological research, thiopental sodium is used to study its effects on cellular processes and its interaction with biological molecules.
Medicine: Thiopental sodium is widely used as an anesthetic agent in medical procedures. It is also used in the management of convulsive disorders and to reduce intracranial pressure .
Industry: In the pharmaceutical industry, thiopental sodium is used in the formulation of anesthetic drugs. It is also used in forensic medicine and criminology for investigations related to drug crimes .
Mecanismo De Acción
Thiopental sodium exerts its effects by binding to a distinct site on the GABA_A receptor, increasing the duration for which the chloride ion channel remains open. This prolongs the inhibitory effect of GABA in the thalamus, leading to sedation and anesthesia .
Comparación Con Compuestos Similares
Pentobarbital: Another barbiturate used for anesthesia and sedation.
Thiobarbital: An analog of thiopental with similar anesthetic properties
Uniqueness: Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and short medical procedures .
Propiedades
Número CAS |
51165-38-9 |
|---|---|
Fórmula molecular |
C11H17N2NaO2S |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
sodium;5-ethyl-5-[(2R)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |
Clave InChI |
AWLILQARPMWUHA-OGFXRTJISA-M |
SMILES isomérico |
CCC[C@@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)





![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)

![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)



